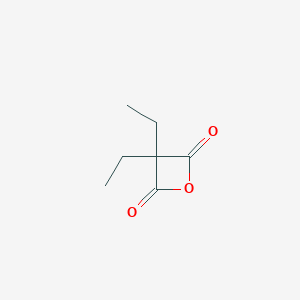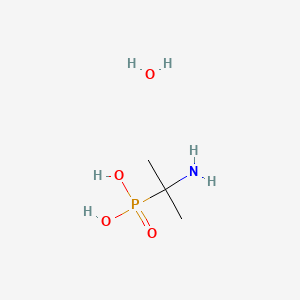![molecular formula C14H27NOS B14621398 1-[(3-Isocyanatopropyl)sulfanyl]decane CAS No. 60852-91-7](/img/structure/B14621398.png)
1-[(3-Isocyanatopropyl)sulfanyl]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Isocyanatopropyl)sulfanyl]decane is an organic compound with the molecular formula C13H25NOS It is characterized by the presence of an isocyanate group (-N=C=O) attached to a propyl chain, which is further connected to a decane chain via a sulfanyl (thioether) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Isocyanatopropyl)sulfanyl]decane typically involves the reaction of 1-decanethiol with 3-isocyanatopropyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:
Step 1: Preparation of 3-isocyanatopropyl chloride by reacting 3-chloropropylamine with phosgene.
Step 2: Reaction of 1-decanethiol with 3-isocyanatopropyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3-Isocyanatopropyl)sulfanyl]decane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as ethanol or aniline can be used under mild conditions to form the corresponding urethane or urea derivatives.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Urethanes and ureas.
Wissenschaftliche Forschungsanwendungen
1-[(3-Isocyanatopropyl)sulfanyl]decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable linkages with various functional groups.
Industry: Utilized in the production of polymers and coatings due to its reactive isocyanate group.
Wirkmechanismus
The mechanism of action of 1-[(3-Isocyanatopropyl)sulfanyl]decane primarily involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, such as cross-linking in polymers and modification of biomolecules. The sulfanyl group can also participate in redox reactions, further expanding the compound’s utility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Decanethiol: Similar structure but lacks the isocyanate group.
3-Isocyanatopropyl chloride: Contains the isocyanate group but lacks the decane chain.
1-Decanesulfonic acid: Contains a sulfonic acid group instead of a sulfanyl group.
Uniqueness
1-[(3-Isocyanatopropyl)sulfanyl]decane is unique due to the presence of both an isocyanate group and a long alkyl chain connected via a sulfanyl linkage. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various applications, particularly in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
60852-91-7 |
|---|---|
Molekularformel |
C14H27NOS |
Molekulargewicht |
257.44 g/mol |
IUPAC-Name |
1-(3-isocyanatopropylsulfanyl)decane |
InChI |
InChI=1S/C14H27NOS/c1-2-3-4-5-6-7-8-9-12-17-13-10-11-15-14-16/h2-13H2,1H3 |
InChI-Schlüssel |
FUWUKVALCFHBQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCSCCCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


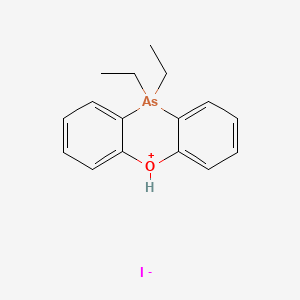

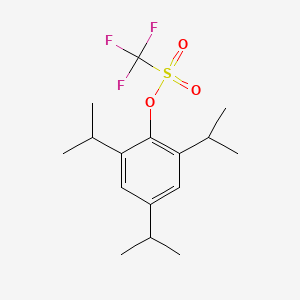
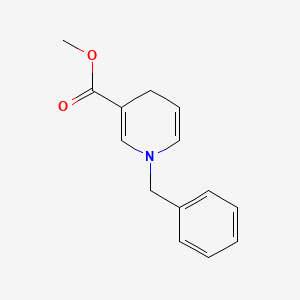
![3-[2,6-Di(propan-2-yl)phenoxy]-3-oxopropanoate](/img/structure/B14621332.png)

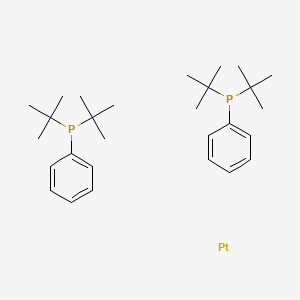
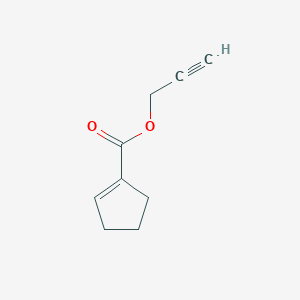
![Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester](/img/structure/B14621358.png)
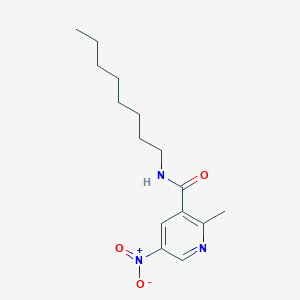
![1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene](/img/structure/B14621371.png)
